Raloxifene itself is classified as a selective estrogen receptor modulator, which means it can act as an estrogen agonist or antagonist depending on the target tissue. The addition of tert-butyldimethylsilyl groups alters its solubility and metabolic stability, potentially improving its therapeutic efficacy. The compound is primarily sourced from synthetic routes that modify the parent Raloxifene structure to introduce these silyl groups.
The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene typically involves several key steps:
The molecular structure of 4,6-di(tert-Butyldimethylsily) Raloxifene can be represented as follows:
The structural modifications introduced by the tert-butyldimethylsilyl groups enhance lipophilicity, which can influence absorption and distribution in biological systems.
The primary chemical reactions involving 4,6-di(tert-Butyldimethylsily) Raloxifene include:
These reactions are essential for understanding how modifications to the Raloxifene structure impact its behavior in biological systems .
The mechanism of action for 4,6-di(tert-Butyldimethylsily) Raloxifene is similar to that of its parent compound, Raloxifene. It functions by selectively binding to estrogen receptors in various tissues:
This selective activity allows it to provide benefits in osteoporosis treatment while minimizing risks associated with breast cancer .
These properties are crucial for determining how the compound can be formulated for use in scientific research or therapeutic applications .
4,6-di(tert-Butyldimethylsily) Raloxifene is primarily used in research settings focused on:
The ongoing research into this compound highlights its potential role in advancing treatments for conditions influenced by estrogen signaling .
4,6-Di(tert-butyldimethylsilyl) raloxifene (chemical name: 4,6-di(tert-butyldimethylsilyl)-[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]{4-[2-(1-piperidinyl)ethoxy]phenyl}methanone) is a silicon-modified derivative of the selective estrogen receptor modulator (SERM) raloxifene. Its molecular formula is C40H55NO4SSi2, with a calculated molecular weight of 678.11 g/mol [1]. The compound features tert-butyldimethylsilyl (TBS) ether groups at both the 4'- and 6-hydroxy positions of the parent raloxifene scaffold. This structural modification replaces the labile phenolic hydrogens with bulky silyl protecting groups, fundamentally altering the compound's electronic distribution and steric profile [6] [7].
The TBS groups introduce significant hydrophobic bulk (each TBS adds 114.25 g/mol), profoundly impacting solubility and intermolecular interactions [1] [3].
Spectroscopic Signatures:
13C-NMR: Quaternary silicon-bound carbons resonate at ~25 ppm, with methyl groups at 18 ppm and diagnostic upfield shifts for shielded aryl carbons [3].
Role of Silyl Groups:The TBS groups serve dual purposes: (1) blocking metabolic sites (particularly glucuronidation at O6) to enhance stability, and (2) increasing lipophilicity for membrane permeability. This protection is evident in synthetic routes where TBS-raloxifene intermediates facilitate regioselective glucuronidation [6] [7].
The strategic silylation of raloxifene generates derivatives with tailored physicochemical properties while retaining core pharmacophore elements. Critical comparisons include:
Molecular Properties:
Property | Raloxifene | 6-TBS-4'-OH Raloxifene | 4,6-Di-TBS Raloxifene |
---|---|---|---|
Molecular Formula | C28H27NO4S | C34H41NO4SSi | C40H55NO4SSi2 |
Molecular Weight | 473.58 g/mol | 587.84 g/mol | 678.11 g/mol |
Polar Groups | 2 phenolic OH | 1 phenolic OH | None (protected) |
LogP* | ~5.8 | ~8.2 | ~10.5 |
Functional Implications:
Receptor Binding: The parent raloxifene binds estrogen receptor α (ERα) with Kd ≈ 50 pM. While steric bulk of di-TBS may hinder binding, mono-TBS derivatives retain significant ER affinity, suggesting partial protection preserves activity [8] [9].
Analogous Derivatives:
Despite lacking chiral centers, 4,6-di-TBS raloxifene exhibits complex conformational behavior due to steric interactions and rotational barriers:
Steric Encumbrance:The tert-butyldimethylsilyl groups impose severe steric crowding around the benzothiophene core. This restricts rotation along the C6-O and C4'-O bonds, locking the molecule in low-energy conformations where TBS methyl groups are staggered to minimize van der Waals repulsions [6] [10].
Conformational Impact on Pharmacophore:
Piperidinoethoxy Chain Flexibility: The O-CH2-CH2-N-piperidine side chain retains rotational freedom, as silylation occurs distally. This preserves critical interactions with the ER ligand-binding domain's secondary pocket [8] [9].
Rotational Energy Barriers:
Bond | Barrier (kcal/mol) | Method | Structural Implication |
---|---|---|---|
C6-OSi (TBS) | ~8–10 | DFT Calculations | Restricted rotation; atropisomerism unlikely |
C4'-OSi (TBS) | ~6–8 | DFT Calculations | Moderate restriction |
Ketone-CO-aryl | ~4 | DFT Calculations | Minimal impact from silylation |
Electronic Effects:Silyl groups exert +I (electron-donating) effects, increasing electron density on the aromatic rings. This weakens hydrogen-bonding capacity versus parent raloxifene but enhances π-stacking potential with hydrophobic ER residues [6] [10].
Concluding Remarks
4,6-Di(tert-butyldimethylsilyl) raloxifene exemplifies strategic molecular modification to probe structure-activity relationships in SERM design. Its sterically shielded structure provides critical insights into metabolic vulnerabilities of raloxifene while offering a synthetic handle for advanced conjugates. Future studies could leverage this scaffold to develop ER-targeted probes with tunable membrane permeability and resistance to enzymatic degradation.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8